Edrophonium chloride

Overview

Description

Edrophonium chloride is a rapid-onset, short-acting cholinesterase inhibitor primarily used in the diagnosis and evaluation of myasthenia gravis, a neuromuscular disorder. It is also utilized in the management of cardiac arrhythmias and as an antidote to curare principles . The compound works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at nerve endings .

Mechanism of Action

Target of Action

Edrophonium chloride primarily targets acetylcholinesterase , an enzyme that breaks down the neurotransmitter acetylcholine at sites of cholinergic transmission . Acetylcholine plays a crucial role in transmitting signals in the nervous system, particularly at the neuromuscular junction .

Mode of Action

This compound acts by competitively inhibiting acetylcholinesterase , thereby preventing the breakdown of acetylcholine . This inhibition is readily reversible, making edrophonium a short and rapid-acting anticholinesterase drug . The effect of edrophonium is typically evident within 30 to 60 seconds after injection and lasts an average of 10 minutes .

Biochemical Pathways

By inhibiting acetylcholinesterase, this compound increases the amount of acetylcholine at the nerve endings . The increased levels of acetylcholine allow the remaining receptors to function more efficiently, prolonging the action of acetylcholine . This results in enhanced cholinergic transmission, affecting various biochemical pathways where acetylcholine acts as a neurotransmitter .

Pharmacokinetics

This compound is characterized by its rapid onset and short duration of action . Its effect is manifest within 30 to 60 seconds after injection and lasts an average of 10 minutes . This rapid and short-acting nature makes it particularly useful in diagnostic procedures and in situations requiring quick reversal of effects .

Result of Action

The primary result of this compound’s action is the enhancement of cholinergic transmission . By increasing the amount of acetylcholine at the nerve endings, it allows for more efficient functioning of the remaining receptors . This can lead to a reduction in muscle weakness in conditions such as myasthenia gravis, where there is a decrease in the number of functional acetylcholine receptors .

Biochemical Analysis

Biochemical Properties

Edrophonium chloride plays a significant role in biochemical reactions. It works by prolonging the action of acetylcholine, a neurotransmitter found naturally in the body . This is achieved by inhibiting the action of the enzyme acetylcholinesterase . Acetylcholine stimulates nicotinic and muscarinic receptors, and when stimulated, these receptors have a range of effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It increases the amount of acetylcholine at the nerve endings . Increased levels of acetylcholine allow the remaining receptors to function more efficiently . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is quite complex. It exerts its effects at the molecular level by binding to a Serine-103 allosteric site . This binding interaction inhibits or inactivates acetylcholinesterase at sites of cholinergic transmission . This results in the prolongation of the action of acetylcholine, which in turn stimulates nicotinic and muscarinic receptors .

Temporal Effects in Laboratory Settings

The effect of this compound is apparent within 30 to 60 seconds after injection and lasts an average of 10 minutes . The distribution half-life is 7 to 12 minutes, and the elimination half-life is 33 to 110 minutes .

Metabolic Pathways

This compound is primarily renally excreted with 67% of the dose appearing in the urine . Hepatic metabolism and biliary excretion have also been demonstrated in animals .

Transport and Distribution

This compound is distributed throughout the body after administration

Subcellular Localization

It is known that it acts mainly at the neuromuscular junction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Edrophonium chloride is synthesized by reacting 3-dimethylaminophenol with ethyl bromide, forming ethyl(3-hydroxyphenyl)dimethylammonium bromide. The bromine atom is then replaced with a chlorine atom by reacting it with silver chloride, yielding this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Edrophonium chloride primarily undergoes substitution reactions due to the presence of the ethyl and dimethylammonium groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like silver chloride for halogen exchange.

Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate.

Reduction Reactions: Involve reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield halogenated derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Edrophonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.

Pyridostigmine: Similar to neostigmine, but with a longer duration of action.

Physostigmine: A reversible cholinesterase inhibitor used in the treatment of glaucoma and anticholinergic toxicity.

Comparison: Edrophonium chloride is unique due to its rapid onset and short duration of action, making it ideal for diagnostic purposes and emergency treatments. In contrast, neostigmine and pyridostigmine have longer durations of action, making them more suitable for long-term management of myasthenia gravis .

Biological Activity

Edrophonium chloride is a reversible inhibitor of acetylcholinesterase (AChE), primarily known for its role in diagnosing conditions like myasthenia gravis. Its biological activity is characterized by its ability to increase the concentration of acetylcholine at the neuromuscular junction, thereby enhancing neurotransmission. This article explores the compound's mechanism of action, pharmacokinetics, clinical applications, and associated case studies.

This compound works by competitively inhibiting AChE, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By preventing this breakdown, edrophonium increases acetylcholine levels, which enhances stimulation of nicotinic acetylcholine receptors located on muscle fibers. This action leads to improved muscle contraction and strength, particularly in patients with neuromuscular disorders.

Key Parameters:

- Ki Values: Inhibition constants (Ki) for AChE activity are reported as follows:

- Human red blood cells: 0.2 μM

- Calf forebrain: 0.2 μM

- Octopus brain: 0.4 μM

- IC50 Values: The half-maximal inhibitory concentration (IC50) values are:

Pharmacokinetics

Edrophonium is rapidly absorbed and reaches peak effects within 30 to 60 seconds post-injection, with a duration of action lasting approximately 10 minutes. The pharmacokinetic profile includes:

| Parameter | Value |

|---|---|

| Volume of Distribution | 1.6 ± 0.4 L/kg (Adults) |

| Elimination Half-life | 33 to 110 minutes |

| Route of Elimination | Primarily renal (67% excreted in urine) |

| Protein Binding | Not available |

The compound exhibits limited ability to cross the blood-brain barrier due to its hydrophilic nature .

Clinical Applications

This compound is primarily used in the diagnosis of myasthenia gravis through the edrophonium test, where a rapid improvement in muscle strength upon administration indicates a positive diagnosis. The standard procedure involves administering an initial dose of 2 mg IV, followed by an additional dose if necessary .

Case Studies

-

Overdose Case Report :

A notable case involved a 73-year-old female who accidentally received a fifteen-fold overdose of this compound during a diagnostic test for myasthenia gravis. The patient exhibited severe symptoms including respiratory arrest but was successfully resuscitated after administration of atropine and epinephrine. This case highlights the potential risks associated with high doses and underscores the need for monitoring during administration . -

Blepharospasm Study :

A double-blind study investigated the use of edrophonium in patients with blepharospasm. Results indicated that edrophonium significantly amplified symptoms in affected patients compared to controls, suggesting its utility in diagnosing this condition as well .

Research Findings

Recent studies have reaffirmed edrophonium's effectiveness in diagnosing neuromuscular disorders while also exploring its broader implications:

- Myasthenia Gravis Testing : In a cohort study involving over 300 patients, edrophonium was shown to provide immediate feedback on muscle strength, aiding in quicker diagnosis .

- Potential for Other Conditions : Research is ongoing into its effects on other neuromuscular conditions beyond myasthenia gravis, including blepharospasm and hemifacial spasms .

Properties

Key on ui mechanism of action |

Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects. |

|---|---|

CAS No. |

116-38-1 |

Molecular Formula |

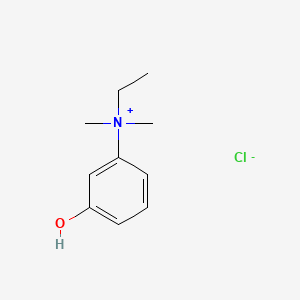

C10H16NO+ |

Molecular Weight |

166.24 g/mol |

IUPAC Name |

ethyl-(3-hydroxyphenyl)-dimethylazanium |

InChI |

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1 |

InChI Key |

VWLHWLSRQJQWRG-UHFFFAOYSA-O |

SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |

Canonical SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O |

Appearance |

Solid powder |

melting_point |

162-163 |

Key on ui other cas no. |

116-38-1 |

physical_description |

Liquid |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

116-38-1 (cloride) 302-83-0 (bromide salt/solvate) |

shelf_life |

>2 years if stored properly |

solubility |

Appreciable as liquid hydrochloride salt 4.86e-02 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bromide, Edrophonium Chloride, Edrophonium Edrophonium Edrophonium Bromide Edrophonium Chloride Edroponium Tensilon |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.